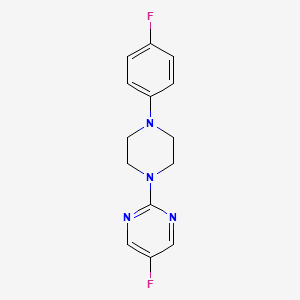
5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine, is a fluorinated pyrimidine derivative. Fluorinated compounds are often explored in medicinal chemistry due to their potential pharmacokinetic benefits and ability to modulate biological activity. Piperazine and pyrimidine moieties are common in drug design, as they can confer selectivity and affinity for various biological targets, including receptors and enzymes .
Synthesis Analysis
The synthesis of related fluorinated piperazine-pyrimidine compounds involves various strategies. For instance, a practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved through a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, demonstrating the feasibility of synthesizing such compounds efficiently . Another study reported the synthesis of a 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which involved coupling formamidine acetate with dimethylmethoxymalonate, followed by several reaction steps to introduce the fluorine and piperazine moieties .
Molecular Structure Analysis
The molecular structure of fluorinated piperazine-pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR, LCMS, and IR. X-ray diffraction studies can confirm the crystal structure, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic system . These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Fluorinated piperazine-pyrimidine compounds can undergo various chemical reactions. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involved reactions such as nucleophilic attack, catalytic reduction, and acid addition . The introduction of fluorine into these ligands can significantly reduce their pKa, influencing their basicity and potentially their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperazine-pyrimidine compounds are influenced by the presence of fluorine atoms. Fluorination can reduce the basicity of the compounds, which can have a dramatic effect on oral absorption, although its impact on oral bioavailability is not always predictable . The presence of fluorine can also affect the compound's lipophilicity, stability, and ability to form hydrogen bonds, which are important factors in drug design and pharmacokinetics .
Direcciones Futuras
The future research directions for “5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine” could involve further investigation into its mechanism of action, potential applications, and safety profile. For instance, its role as a mechanism-based inactivator of human cytochrome P450 2D6 could be explored further . Additionally, its potential as a urease inhibitor could be investigated .
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria . Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, thereby preventing the colonization and maintenance of pathogenic bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the urease pathway . By inhibiting the urease enzyme, the compound disrupts the normal functioning of this pathway, which can lead to the prevention of ureolytic bacterial infections .
Pharmacokinetics
The compound’s effectiveness as a urease inhibitor suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for this role .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which leads to a disruption in the normal functioning of pathogenic bacteria . This disruption can prevent the colonization and maintenance of these bacteria, thereby preventing ureolytic bacterial infections .
Propiedades
IUPAC Name |
5-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLPZRRKCNZZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
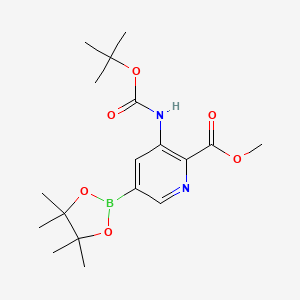
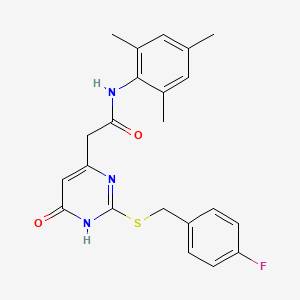
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)


![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
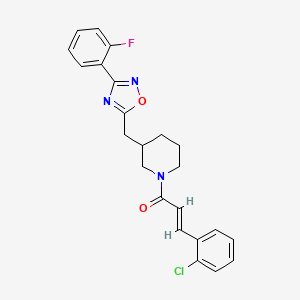
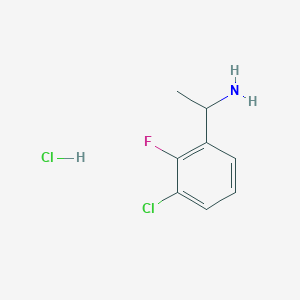
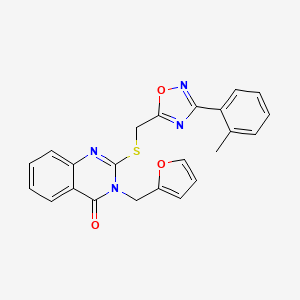
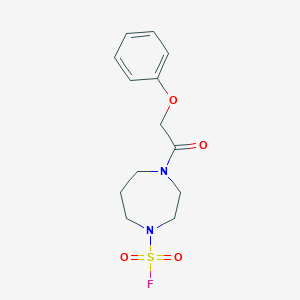
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)
